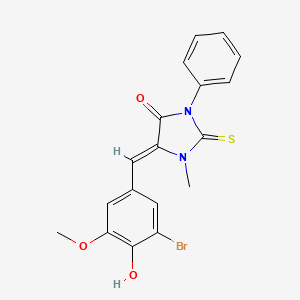
5-(3-溴-4-羟基-5-甲氧基苄亚胺)-1-甲基-3-苯基-2-硫代-4-咪唑烷酮
描述
The compound 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone belongs to a class of organic compounds known for their diverse chemical and physical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds often involves refluxation and condensation reactions. For instance, Patel et al. (2010) described the synthesis of related compounds by refluxing 4-(4-methoxybenzylidene)-1-{4-[(stitutedbenzylidene) amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by X-ray single crystal determination. Zhu & Qiu (2011) analyzed compounds with similar structural features, noting that the molecules displayed an E configuration with respect to the C=N double bonds (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions of such compounds might involve various interactions and bond formations. For example, Hu & Chen (2015) studied a compound with weak intramolecular C–H···O and C–H···N hydrogen bonds, intermolecular π–π stacking, and C–H···π interactions (Hu & Chen, 2015).
Physical Properties Analysis
Physical properties like crystal structure, bonding angles, and conformation are critical. Delgado et al. (2005) described the structures of similar compounds, highlighting hydrogen bonding patterns and molecular conformations (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
科学研究应用
光动力疗法应用
该化合物的衍生物在光动力疗法 (PDT) 应用中显示出显着的潜力,特别是用于癌症治疗。一项研究合成了并表征了用席夫碱基团取代的新型锌酞菁衍生物,其中包括 5-溴-2-羟基-3-甲氧基亚苄基,展示了良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率。这些特性对于 II 型 PDT 机制至关重要,表明该化合物的衍生物作为 II 型光敏剂在癌症治疗中的潜力 (Pişkin, Canpolat, & Öztürk, 2020).
抗菌和抗癌特性
该化合物的衍生物已被探索其抗菌和抗癌特性。在一项研究中,合成了噻唑和 2-硫代咪唑烷酮衍生物,并对其抗菌和抗癌活性进行了表征和测试。合成涉及用 ω-溴甲基芳基酮和氯乙酸乙酯环化 5-取代-3-甲氧基-2-羟基-苯甲醛硫代氨基甲腙,表明这些衍生物的结构相关性和潜在的生物活性 (Sherif, Eldeen, & Helal, 2013).
分子对接和抗菌活性
另一项研究专注于合成带有吡啶和吡唑杂环的 4-噻唑烷酮杂化物。这些合成的杂化物针对几种细菌和真菌菌株评估了它们的抗菌活性,证明了对革兰氏阴性大肠杆菌的显着活性。针对微生物 DNA 促旋酶的分子对接研究提供了有价值的见解,了解这些分子的结合模式,通过显着的键合和非键合相互作用表现出优异的结合亲和力。这项研究表明该化合物的衍生物具有显着的抗菌潜力,并可以为开发新的抗菌剂提供信息 (Desai, Jadeja, & Khedkar, 2022).
抗氧化潜力
该化合物及其衍生物也已被评估其抗氧化潜力。例如,一项关于 5-(4-羟基-3-二甲氧基亚苄基)-噻唑烷酮的研究,一种密切相关的衍生物,证明了在帕金森病模型中运动功能的显着改善,这可能是由于其抗氧化特性。这表明此类衍生物在神经退行性疾病中具有潜在的治疗和抗氧化应用 (Ren et al., 2022).
属性
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-20-14(9-11-8-13(19)16(22)15(10-11)24-2)17(23)21(18(20)25)12-6-4-3-5-7-12/h3-10,22H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYBRGQZFKKNT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



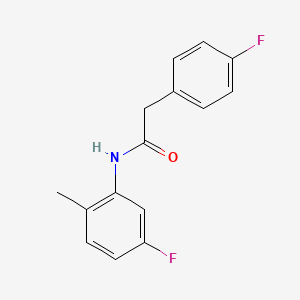
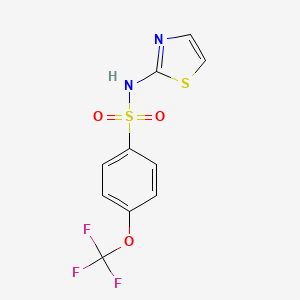
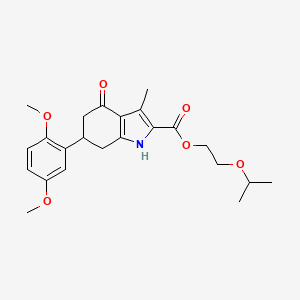
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)
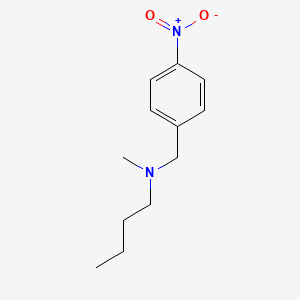
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)
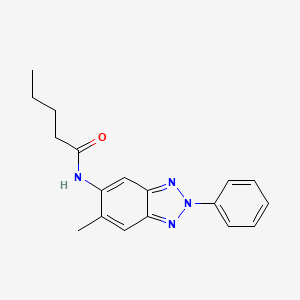
![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)
![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)
![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)